molecular formula C19H14ClN3O4S B2984709 (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide CAS No. 692762-74-6

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide

Cat. No.: B2984709
CAS No.: 692762-74-6
M. Wt: 415.85
InChI Key: LUZMHOXFOJNQKZ-GDNBJRDFSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide is a useful research compound. Its molecular formula is C19H14ClN3O4S and its molecular weight is 415.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Potential

  • The compound has been synthesized and evaluated for its potential as an antibacterial agent against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The research highlights moderate to good antibacterial activity, suggesting its potential use in developing new antibacterial treatments. Additionally, Quantitative Structure-Activity Relationship (QSAR) studies have been carried out to understand how structural and physicochemical parameters of these compounds influence their antibacterial efficacy, indicating the importance of hydrophobicity and steric bulk characteristics for their activity (Desai et al., 2008).

Antimicrobial Activity

  • Further studies have synthesized novel derivatives of the compound, which were tested for antimicrobial activity against different micro-organisms. The synthesis involved reactions with thoglycolic acid, Chloroacetyl chloride, and triethylamine, and the antimicrobial screening showed varied effectiveness against the tested organisms (Mistry, Desai, & Intwala, 2009). Another study focused on rhodanine-3-acetic acid derivatives of this compound, demonstrating significant activity against mycobacteria, including Mycobacterium tuberculosis, and showed potential against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis Techniques and Properties

  • The synthesis techniques for these compounds include condensation reactions and have been explored for their complexing properties, potentially useful in membrane processes for sodium cation transport. This research demonstrates the utility of these compounds in chemical synthesis and their potential applications beyond antimicrobial activities (Kosterina et al., 2004).

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c20-12-6-8-14(9-7-12)21-16(24)10-15-18(26)23(19(27)28-15)11-17(25)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZMHOXFOJNQKZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.